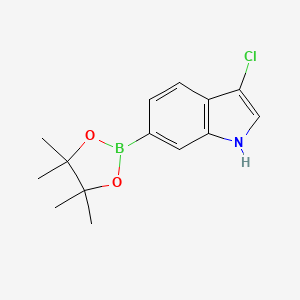![molecular formula C14H26N2O3 B8229379 Tert-butyl N-[3-(1-cyclobutyl-N-methylformamido)propyl]carbamate](/img/structure/B8229379.png)
Tert-butyl N-[3-(1-cyclobutyl-N-methylformamido)propyl]carbamate
Vue d'ensemble
Description
Tert-butyl N-[3-(1-cyclobutyl-N-methylformamido)propyl]carbamate is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Tert-butyl N-[3-(1-cyclobutyl-N-methylformamido)propyl]carbamate is a derivative used in the synthesis of complex compounds. A study by Pak and Hesse (1998) discussed the synthesis of a polyamide derivative containing five independently removable amino-protecting groups, which shows the versatility of tert-butyl carbamates in synthetic chemistry (Pak & Hesse, 1998).
Applications in Medicinal Chemistry :
- Although the exact compound mentioned is not directly linked to medicinal chemistry, related compounds like phenyl N-substituted carbamates have been studied for their antiarrhythmic and hypotensive properties, indicating the potential for this class of compounds in therapeutic applications (Chalina, Chakarova, & Staneva, 1998).
Role in Enantioselective Synthesis :
- In a study on the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, a tert-butyl carbamate derivative was identified as a crucial intermediate, highlighting its role in precise, stereospecific synthetic processes (Ober, Marsch, Harms, & Carell, 2004).
In Organic Synthesis and Reactions :
- Tert-butyl carbamates are utilized in various organic synthesis reactions, such as the Diels-Alder reaction and as intermediates in the preparation of complex organic molecules. Padwa, Brodney, and Lynch (2003) described their use in preparing a hexahydroindole-1-carboxylate derivative (Padwa, Brodney, & Lynch, 2003).
As a Building Block in Organic Chemistry :
- Carbamates like this compound are essential building blocks in organic chemistry, facilitating the synthesis of functionalized carbamates and other complex molecules (Ortiz, Guijarro, & Yus, 1999).
Propriétés
IUPAC Name |
tert-butyl N-[3-[cyclobutanecarbonyl(methyl)amino]propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)15-9-6-10-16(4)12(17)11-7-5-8-11/h11H,5-10H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHKZZNNNLADQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(C)C(=O)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


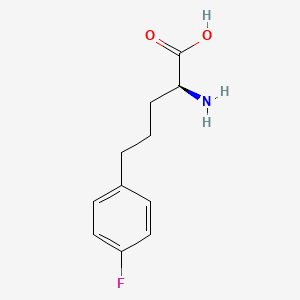
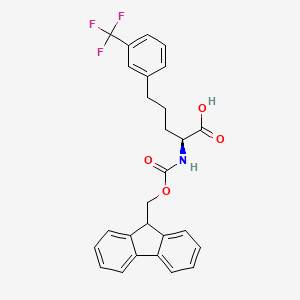

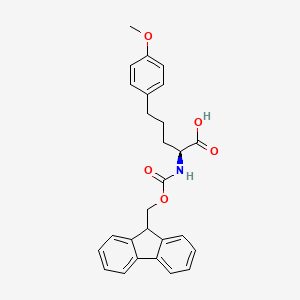
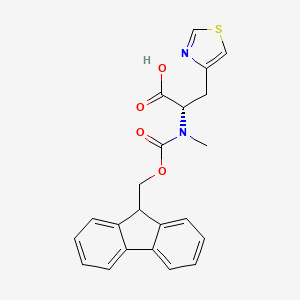
![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-](/img/structure/B8229348.png)

![4a,7a-Dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8229356.png)
![[1-(2,2-Difluoroethyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B8229368.png)
![Cyclopentene;dicyclohexyl-[1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B8229371.png)

